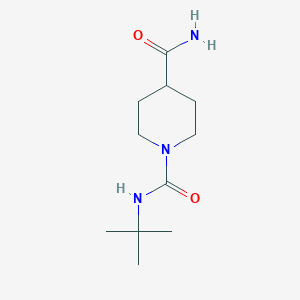![molecular formula C16H18N2O2S2 B5779005 N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as DMTU, is a chemical compound with a molecular formula of C16H18N2O2S. It is a thiourea derivative that has been widely studied for its potential applications in various scientific research fields.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential applications in various scientific research fields such as antioxidant therapy, neuroprotection, and cancer treatment. It has been shown to possess antioxidant properties that can protect cells from oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia and traumatic brain injury. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied as a potential anticancer agent that can induce apoptosis in cancer cells.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is believed to exert its effects through its antioxidant properties. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein carbonylation, which are markers of oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to improve mitochondrial function and reduce apoptosis in cells.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing cell damage. However, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can interfere with some assays that rely on the production of reactive oxygen species.
将来の方向性
There are several future directions for further research on N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anticancer agent and to develop more potent derivatives of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. In addition, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea and to identify its molecular targets.
合成法
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-(methylthio)benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-19-11-8-9-12(14(10-11)20-2)17-16(21)18-13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJZIRNVLZQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)




![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)